2,4-Dicyclopropylbut-3-yn-2-ol

Description

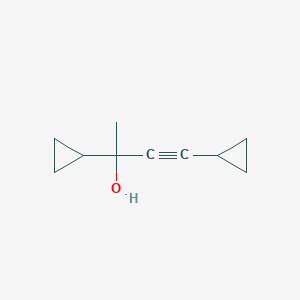

2,4-Dicyclopropylbut-3-yn-2-ol is a tertiary propargyl alcohol characterized by two cyclopropyl substituents at the 2- and 4-positions of a but-3-yn-2-ol backbone. Notably, CymitQuimica listed this compound in its catalog of high-purity alcohols, though it is currently discontinued .

Properties

IUPAC Name |

2,4-dicyclopropylbut-3-yn-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-10(11,9-4-5-9)7-6-8-2-3-8/h8-9,11H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXXQUKLWDPHIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#CC1CC1)(C2CC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dicyclopropylbut-3-yn-2-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available cyclopropylacetylene and cyclopropylmethyl ketone.

Reaction Conditions: A common method involves the use of a strong base, such as sodium hydride (NaH), to deprotonate the cyclopropylacetylene, followed by nucleophilic addition to the cyclopropylmethyl ketone.

Purification: The product is usually purified through standard techniques such as distillation or recrystallization.

Industrial Production Methods: While specific industrial methods for large-scale production are not well-documented, the general approach would involve optimizing the laboratory synthesis for scalability. This includes using continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dicyclopropylbut-3-yn-2-ol can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can convert it into alkanes or alcohols using reagents such as lithium aluminum hydride (LiAlH₄).

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) for chlorination.

Common Reagents and Conditions:

Oxidation: KMnO₄ in aqueous solution under mild heating.

Reduction: LiAlH₄ in anhydrous ether.

Substitution: SOCl₂ in the presence of a base like pyridine.

Major Products:

Oxidation: Cyclopropyl ketones or carboxylic acids.

Reduction: Cyclopropyl alkanes or alcohols.

Substitution: Cyclopropyl chlorides or other substituted derivatives.

Scientific Research Applications

2,4-Dicyclopropylbut-3-yn-2-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and materials.

Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

Industry: It is investigated for use in the production of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism by which 2,4-Dicyclopropylbut-3-yn-2-ol exerts its effects depends on the specific application:

Chemical Reactions: The cyclopropyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.

Biological Activity: If used in drug design, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Observations:

Cycloalkanol vs. Propargyl Alcohol: The target compound’s propargyl alcohol system (alkyne adjacent to hydroxyl) contrasts with cycloalkanols like cyclopentanol or cyclobutanol derivatives (e.g., Cis-3-Benzyloxymethylcyclobutanol). Propargyl alcohols are typically more reactive in acetylenic coupling or cycloaddition reactions due to the triple bond .

Substituent Effects: The fluoropyridyl group in 1-(3-Fluoro-2-Pyridyl)Ethanol may confer polarity and hydrogen-bonding capacity, unlike the hydrophobic cyclopropyl groups in the target compound. The benzyloxymethyl group in Cis-3-Benzyloxymethylcyclobutanol adds steric bulk and aromaticity, which could influence solubility and catalytic interactions .

Hypothetical Reactivity Comparison

| Reaction Type | This compound | Cis-3-Benzyloxymethylcyclobutanol |

|---|---|---|

| Oxidation | Likely forms ketone via alkyne cleavage | Forms cyclobutanone; benzyl group stable |

| Nucleophilic Addition | Propargyl position may undergo addition | Cyclobutanol less reactive due to steric hindrance |

| Ring-Opening | Cyclopropane rings prone to strain-driven opening | Cyclobutane more stable; limited opening |

Note: Reactivity predictions are based on structural analogs due to lack of experimental data in the evidence.

Biological Activity

2,4-Dicyclopropylbut-3-yn-2-ol is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with cellular pathways and enzymes. Research indicates that it may exhibit antifungal properties by disrupting fungal cell membrane integrity and inhibiting key metabolic pathways.

Key Mechanisms:

- Membrane Disruption : The compound appears to integrate into the lipid bilayer of fungal cells, leading to increased permeability and eventual cell lysis.

- Inhibition of Metabolic Pathways : It may interfere with ATP-binding cassette (ABC) transporters, which are crucial for nutrient uptake and drug resistance in fungi .

Antifungal Activity

Recent studies have highlighted the antifungal efficacy of this compound against various strains of Candida spp. In vitro assays demonstrated significant inhibition of growth at low concentrations. The following table summarizes the antifungal activity:

| Fungal Strain | IC50 (μM) | Mechanism |

|---|---|---|

| Candida albicans | 0.15 | Membrane disruption |

| Candida glabrata | 0.20 | Inhibition of ABC transporters |

| Candida krusei | 0.25 | Metabolic pathway interference |

Case Studies

- In Vitro Efficacy Against Drug-resistant Strains : A study evaluated the effectiveness of this compound against drug-resistant Candida albicans. The results indicated that the compound retained significant antifungal activity even in resistant strains, suggesting potential as a therapeutic agent in treating systemic fungal infections .

- Transcriptomic Analysis : In another study, transcriptomic profiling was conducted on Candida albicans treated with the compound. The analysis revealed upregulation of stress response genes and downregulation of genes involved in cell wall synthesis, indicating a multifaceted mode of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.